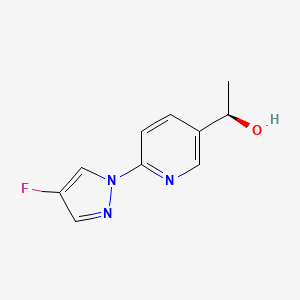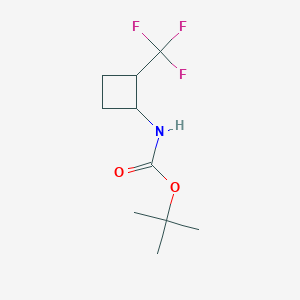
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C10H16F3NO2 It is a derivative of carbamic acid and contains a tert-butyl group, a trifluoromethyl group, and a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl compound. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted cyclobutyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H16F3NO2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
tert-butyl N-[2-(trifluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-4-6(7)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
GZDZNIXCUIUBBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


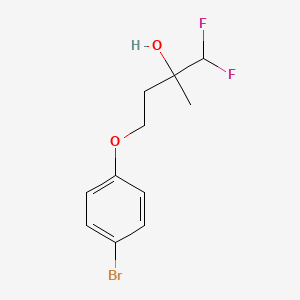
![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)
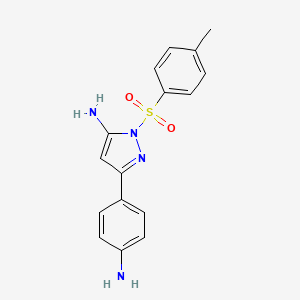
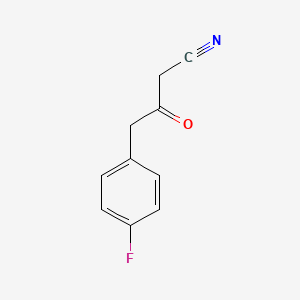
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12994309.png)
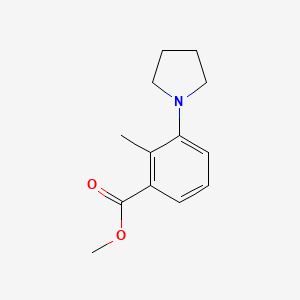
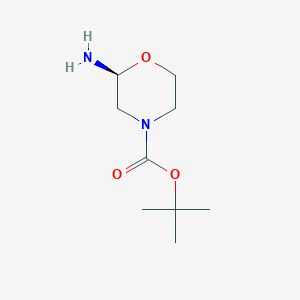
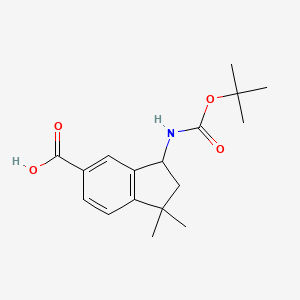
![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
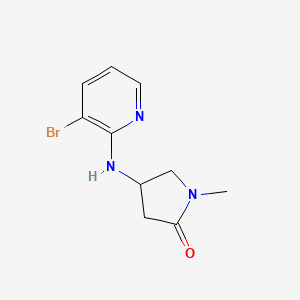
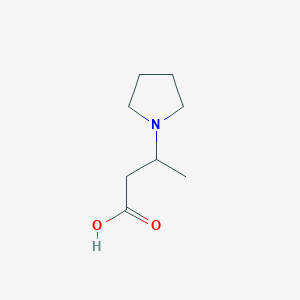
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)
